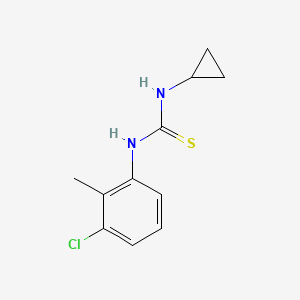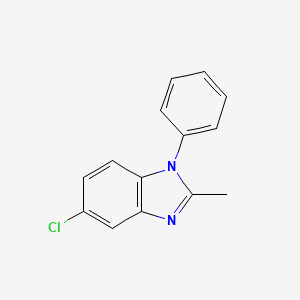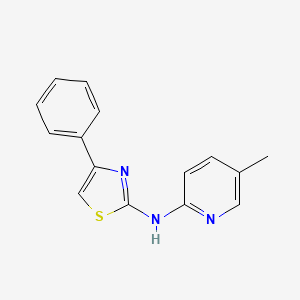
N-(2,6-dimethylphenyl)-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-4-isopropylbenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of benzeneacetic acid derivatives and is available in various forms such as tablets, capsules, and injections.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are chemical messengers that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation, relieves pain, and lowers fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are involved in inflammation. Diclofenac has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In addition, Diclofenac has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It is often used as a positive control in experiments that measure the activity of anti-inflammatory and analgesic drugs. However, Diclofenac has some limitations in laboratory experiments. It has been found to interfere with the activity of some enzymes, such as glutathione peroxidase, which can affect the results of experiments that measure the activity of these enzymes.
将来の方向性
There are several future directions for the research on Diclofenac. One direction is to investigate the effects of Diclofenac on the gut microbiome. Recent studies have shown that N-(2,6-dimethylphenyl)-4-isopropylbenzamides can alter the gut microbiome, which can have implications for the development of gastrointestinal disorders. Another direction is to investigate the effects of Diclofenac on the immune system. Diclofenac has been found to have immunomodulatory effects, and further research in this area could lead to the development of new therapies for autoimmune disorders. Finally, there is a need for research on the long-term effects of Diclofenac use, particularly on the cardiovascular system. Recent studies have raised concerns about the cardiovascular risks associated with N-(2,6-dimethylphenyl)-4-isopropylbenzamide use, and further research is needed to fully understand these risks.
Conclusion
In conclusion, Diclofenac is a widely used this compound that has anti-inflammatory, analgesic, and antipyretic effects. It works by inhibiting the activity of COX enzymes, which reduces inflammation, relieves pain, and lowers fever. Diclofenac has been extensively studied for its biochemical and physiological effects and has been found to have immunomodulatory effects. While Diclofenac has some limitations in laboratory experiments, it remains an important tool for researchers studying inflammation and pain. Future research on Diclofenac should focus on its effects on the gut microbiome, the immune system, and the cardiovascular system.
合成法
Diclofenac can be synthesized by various methods, including the Friedel-Crafts acylation of 2,6-dimethylphenol with isobutyryl chloride, followed by reaction with sodium hydroxide to form the sodium salt of 2-[(2,6-dimethylphenyl)amino]benzeneacetic acid. The sodium salt is then treated with isopropyl chloride to form Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. Diclofenac has also been used in the treatment of acute and chronic pain, including postoperative pain, dental pain, and cancer pain.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-8-10-16(11-9-15)18(20)19-17-13(3)6-5-7-14(17)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPWPBHYBWYGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)




![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)



![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)